molecular formula C15H8Cl2N2O3 B2948139 2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)nicotinamide CAS No. 919062-97-8

2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)nicotinamide

Cat. No. B2948139
CAS RN: 919062-97-8
M. Wt: 335.14
InChI Key: OAOFRUZKLNLWHD-UHFFFAOYSA-N
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Description

“2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)nicotinamide” is a chemical compound with the molecular formula C15H8Cl2N2O3 . It is a derivative of coumarin, a class of compounds that have been shown to exhibit a wide range of biological activities .

Scientific Research Applications

Supramolecular Chemistry

Nicotinamide derivatives have been utilized in the creation of supramolecular structures through hydrogen-bonding networks, particularly in the synthesis of copper(II) complexes. These compounds exhibit significant structural diversity, including distorted octahedral and square-planar geometries, demonstrating the role of nicotinamide in forming complex molecular architectures. The coordination of these molecules leads to the formation of supramolecular chains and 2D sheets, influenced by the steric hindrance of substituents and the presence of coordinating water molecules (Halaška et al., 2013).

Electron Attachment Processes

Studies on the dissociative electron attachment to nicotinamide molecules highlight their role in forming various anionic species, showcasing the compound's significance in biological and potentially therapeutic contexts, such as radiosensitization in tumor therapy (Ziegler et al., 2021).

Herbicidal Activity

Nicotinamide derivatives have also been explored for their herbicidal properties. The design and synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated excellent herbicidal activity against certain plant species, providing a foundation for the development of new herbicides (Yu et al., 2021).

Antioxidant and Antihyperglycemic Agents

Further research into coumarin derivatives containing nicotinamide moieties revealed compounds with potent antioxidant and antihyperglycemic activities. These studies indicate the potential for developing therapeutic agents for managing oxidative stress and diabetes (Kenchappa et al., 2017).

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Compounds with similar structures have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . These activities suggest that the compound may interact with its targets to modulate cellular processes and induce therapeutic effects.

Biochemical Pathways

Based on the biological activities of similar compounds , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . These effects suggest that this compound may have similar therapeutic potential.

properties

IUPAC Name

2,6-dichloro-N-(2-oxochromen-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O3/c16-12-5-3-10(14(17)19-12)15(21)18-9-2-4-11-8(7-9)1-6-13(20)22-11/h1-7H,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOFRUZKLNLWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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